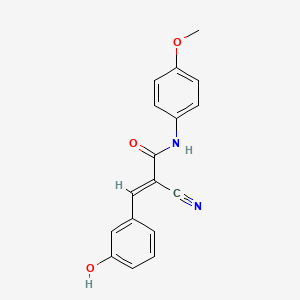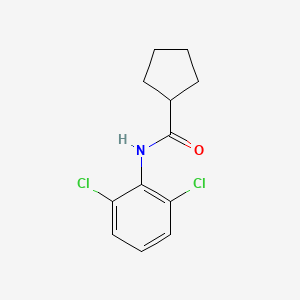
2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the acrylamide family and has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that it exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide exhibits various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and potential therapeutic effects in these conditions. Another area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of this compound. Additionally, more research is needed to explore the safety and toxicity of this compound in vivo and in human clinical trials.
Conclusion:
In conclusion, 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide is a promising compound that has potential applications in various fields of scientific research. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for the development of novel anticancer drugs. Further studies are needed to explore its potential therapeutic effects in neurodegenerative diseases and to develop novel drug delivery systems that can enhance its bioavailability and efficacy.
Synthesemethoden
2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction. In this method, 3-hydroxybenzaldehyde and 4-methoxybenzaldehyde are reacted with malononitrile in the presence of a base such as piperidine to yield the desired product. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-7-5-14(6-8-16)19-17(21)13(11-18)9-12-3-2-4-15(20)10-12/h2-10,20H,1H3,(H,19,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBGHEBDCSGANJ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)

![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)


![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)
